molecular formula C9H14O2 B8596061 1-(2-Furyl)-3-methylbutanol

1-(2-Furyl)-3-methylbutanol

Cat. No.: B8596061
M. Wt: 154.21 g/mol
InChI Key: WPTNAKBTQXBXLX-UHFFFAOYSA-N
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Description

1-(2-Furyl)-3-methylbutanol is a furan-substituted primary alcohol with the molecular formula C₉H₁₄O₂. The furyl group contributes to its aromatic reactivity, while the 3-methylbutanol moiety imparts solubility and volatility properties akin to isoamyl alcohol (3-methylbutanol) .

Comparison with Similar Compounds

The following table and analysis compare 1-(2-Furyl)-3-methylbutanol with structurally or functionally related compounds:

Compound Molecular Formula Key Functional Groups Applications Biological Activity/Notes References
This compound C₉H₁₄O₂ Furan, primary alcohol Likely: Solvents, flavoring agents, intermediates in organic synthesis Potential insect attractant (inferred from 3-methylbutanol activity)
3-Methylbutanol C₅H₁₂O Primary alcohol Solvent, fragrance, food additive Attracts beetles (e.g., Oryzaephilus surinamensis)
1-(2-Furyl)ethanol C₆H₈O₂ Furan, primary alcohol Catalytic amination (e.g., with Ru catalysts to form amines) Limited toxicity on L929 fibroblast cells (in derivatives)
1-(2-Furyl)-3-butene-1,2-diol C₈H₁₀O₃ Furan, diol Polymer/resin development (via polymerization/oxidation) High reactivity due to diol and furan groups
1-(2-Furyl)butan-3-one C₈H₁₀O₂ Furan, ketone Research compound (limited applications reported) Heteroaromatic properties; sparse literature

Structural and Functional Differences

  • Furan vs. Non-Furan Derivatives: The furan ring in this compound enhances aromatic reactivity compared to 3-methylbutanol, enabling participation in cycloaddition or electrophilic substitution reactions. This contrasts with 3-methylbutanol, which is primarily used for its solvent properties and fruity odor .
  • Alcohol vs. Ketone: 1-(2-Furyl)butan-3-one (a ketone) lacks the hydroxyl group of this compound, reducing its hydrogen-bonding capacity and altering its solubility and reactivity .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-(furan-2-yl)-3-methylbutan-1-ol

InChI

InChI=1S/C9H14O2/c1-7(2)6-8(10)9-4-3-5-11-9/h3-5,7-8,10H,6H2,1-2H3

InChI Key

WPTNAKBTQXBXLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC=CO1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Furan was added dropwise to a stirred solution of n-butyllithium (2.5M in hexanes, 58.8 ml, 147 mmol) in dry THF (200 ml) at -20° C. under argon. The mixture was allowed to warm to room temperature and was then heated at reflux for 4 h. The mixture was cooled to -30° C. and isovaleraldehyde (12.8 g, 147 mmol) was added dropwise. The mixture was allowed to warm to room temperature and was then heated at reflux for 16 h. The reaction mixture was allowed to cool to room temperature, poured onto crushed ice, extracted with ether and the combined organic extracts dried over anhydrous potassium carbonate, filtered and concentrated to give a dark yellow oil. Distillation under reduced pressure gave 1-(2-furyl)-3-methylbutanol (11.0 g, 49%) as a colourless oil.
Name
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0 (± 1) mol
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reactant
Reaction Step One
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58.8 mL
Type
reactant
Reaction Step One
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Quantity
200 mL
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Reaction Step One
Quantity
12.8 g
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reactant
Reaction Step Two

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